

Demethoxyfumitremorgin C: A Technical Guide to its Discovery, Natural Sources, and Isolation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxyfumitremorgin C is a mycotoxin belonging to the indole alkaloid class of secondary metabolites. It is structurally related to fumitremorgin C, lacking a methoxy group at the C-9 position of the indole ring. This compound has garnered interest in the scientific community for its biological activities, including its role as a fungal inhibitor of mammalian cell cycle progression. This technical guide provides an in-depth overview of the discovery, natural sources, biosynthesis, and experimental protocols for the isolation and characterization of **demethoxyfumitremorgin C**.

Discovery and Structural Elucidation

While the precise first report of the isolation of **demethoxyfumitremorgin C** is not readily available in widely indexed literature, its existence and structure were clearly established by the early 1990s. A significant publication by Bailey and colleagues in 1993 detailed the asymmetric synthesis of **demethoxyfumitremorgin C**. In this work, the nuclear magnetic resonance (NMR) data of the synthetically produced compound was compared with that of the natural product, thereby confirming its structure. This indicates that the compound had been previously isolated from a natural source and its spectral properties characterized. The structure of **demethoxyfumitremorgin C**, with the chemical formula C₂₁H₂₃N₃O₂, is characterized by a complex pentacyclic ring system.



Natural Sources

Demethoxyfumitremorgin C has been identified from two primary natural sources:

- Fungi: The most well-documented producer of **demethoxyfumitremorgin C** is the filamentous fungus Aspergillus fumigatus.[1] This ubiquitous mold is a common saprophyte found in various environments and is also an opportunistic human pathogen. The production of **demethoxyfumitremorgin C** is part of the complex secondary metabolism of this fungus.
- Plants: Demethoxyfumitremorgin C has also been reported to be present in Brassica napus, commonly known as oilseed rape or canola. The specific localization and concentration of the compound within the plant require further investigation.

Biosynthesis

The biosynthesis of **demethoxyfumitremorgin C** in Aspergillus fumigatus is intricately linked to the well-characterized fumitremorgin biosynthetic gene cluster (ftm). The pathway involves a series of enzymatic reactions catalyzed by enzymes encoded by the ftm genes. While the pathway for fumitremorgin C is more extensively studied, the biosynthesis of **demethoxyfumitremorgin C** follows a parallel route, omitting the final methoxylation step.

The key steps in the proposed biosynthetic pathway are:

- Diketopiperazine Formation: The pathway initiates with the condensation of L-tryptophan and L-proline to form the diketopiperazine brevianamide F. This reaction is catalyzed by a non-ribosomal peptide synthetase (NRPS), FtmA.
- Prenylation: Brevianamide F undergoes prenylation, a key modification in this pathway, to yield tryprostatin B.
- Hydroxylation and Cyclization: A series of oxidation reactions, catalyzed by cytochrome P450 monooxygenases, leads to the formation of the core pentacyclic structure. Specifically, the enzyme FtmE is responsible for a key cyclization step.[2] The absence of the subsequent methoxylation step, which would be catalyzed by a methyltransferase to produce fumitremorgin C, results in the formation of demethoxyfumitremorgin C.



Below is a diagram illustrating the proposed biosynthetic pathway leading to **demethoxyfumitremorgin C**.



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Caption: Proposed biosynthetic pathway of **demethoxyfumitremorgin C** in Aspergillus fumigatus.

Quantitative Data

Quantitative data on the production of **demethoxyfumitremorgin C** from its natural sources is limited in the available literature. The yield of this specific metabolite can vary significantly depending on the strain of Aspergillus fumigatus, culture conditions (solid-state vs. submerged fermentation), and extraction methods. Further research is needed to establish typical yields from both fungal cultures and Brassica napus.

Natural Source	Culture/Growth Condition	Yield of Demethoxyfumitre morgin C	Reference
Aspergillus fumigatus	Solid-state fermentation (e.g., rice medium)	Data not available	-
Aspergillus fumigatus	Submerged liquid fermentation	Data not available	-
Brassica napus	Field-grown plant material	Data not available	-



Experimental Protocols

The following sections provide a generalized protocol for the isolation and purification of **demethoxyfumitremorgin C** from Aspergillus fumigatus cultures, based on methods used for related fumitremorgin compounds.

Fungal Culture and Fermentation

- Strain: Aspergillus fumigatus strain known to produce fumitremorgin-class compounds.
- Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores of A. fumigatus and incubate at 25-30°C for 3-5 days with shaking to obtain a mycelial culture.
- Solid-State Fermentation:
 - Autoclave a solid substrate such as rice or wheat bran in fermentation flasks.
 - Inoculate the sterile substrate with the mycelial culture.
 - Incubate at 25-30°C for 14-21 days in the dark.
- Submerged Fermentation:
 - Inoculate a larger volume of a suitable production medium (e.g., Czapek-Dox broth) with the mycelial culture.
 - Incubate at 25-30°C for 7-14 days with continuous agitation.

Extraction and Purification

- Extraction:
 - Solid Culture: Dry the fermented solid substrate and grind it into a fine powder. Extract the powder exhaustively with a solvent such as ethyl acetate or chloroform-methanol at room temperature.
 - Liquid Culture: Separate the mycelium from the culture broth by filtration. Extract the mycelial biomass and the culture filtrate separately with an equal volume of ethyl acetate.



- Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
- Chromatographic Purification:
 - Silica Gel Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
 - Thin-Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC with a suitable solvent system to identify the fractions containing demethoxyfumitremorgin C.
 - High-Performance Liquid Chromatography (HPLC): For final purification, subject the enriched fractions to preparative or semi-preparative HPLC, typically using a reversedphase column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol.

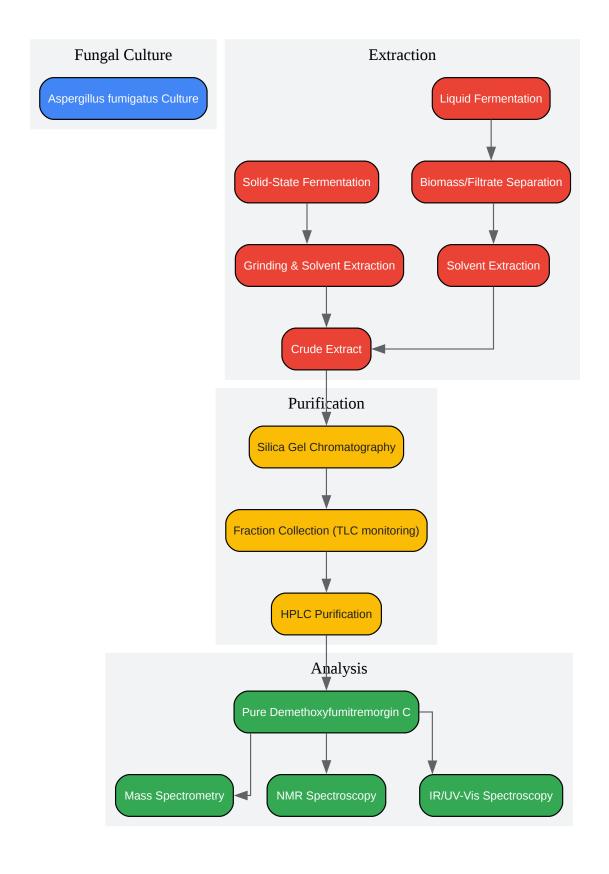
Structure Characterization

The purified **demethoxyfumitremorgin C** can be characterized using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry.
- Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores.

Below is a workflow diagram for the isolation and purification of **demethoxyfumitremorgin C**.





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Caption: Experimental workflow for the isolation and characterization of **demethoxyfumitremorgin C**.

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